2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S2 and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. The structural complexity of this compound, which integrates multiple heterocycles including thiazole, pyrazole, and pyrimidine rings, suggests a diverse range of pharmacological properties.
Chemical Structure
The compound's molecular formula is C20H16N6O2S, with a molecular weight of approximately 404.4 g/mol. The structural features include:
- Thiazolo-pyrimidine core : This core is known for its biological relevance.
- Keto-enamine tautomerism : This property may influence the compound's solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of thiazolopyrimidines exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial and fungal strains. A study highlighted that thiazolo[3,2-a]pyrimidines possess antimicrobial effects due to their ability to interfere with microbial metabolism and growth .
Activity Type | Tested Strains | Results |
---|---|---|
Antibacterial | E. coli, S. aureus | Effective against both strains |
Antifungal | C. albicans | Moderate effectiveness observed |
Cytotoxicity
Preliminary studies suggest that the compound may have cytotoxic effects on human cancer cell lines. For instance, compounds structurally similar to this one have demonstrated IC50 values in the low micromolar range against breast carcinoma cells (MCF-7) and hepatocellular carcinoma cells (HepG2) .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 1.19 |
HepG2 (Liver Cancer) | 3.4 |
Anti-inflammatory and Anti-tumor Activity
Thiazolopyrimidine derivatives are known for their anti-inflammatory properties as well as potential anti-tumor effects. The integration of sulfur and nitrogen in their structure enhances these activities by modulating inflammatory pathways and inhibiting tumor cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies have indicated that it can effectively bind to proteins associated with cancer progression and inflammation .
Case Studies
- Study on Antimicrobial Properties : A study conducted on various thiazolo-pyrimidine derivatives found that compounds similar to the target exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of thiazole derivatives against MCF-7 cells revealed that certain modifications in the structure led to enhanced potency. This suggests that the target compound may also exhibit variable cytotoxicity depending on its substituents.
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c26-17(21-10-15-7-4-8-28-15)9-14-12-29-20-23-18-16(19(27)24(14)20)11-22-25(18)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNYOAHPBUPHSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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